

Technical Guide: 2-Amino-6-chloro-4-(diethylamino)pyrimidine

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Compound of Interest

Compound Name:	2-Amino-6-chloro-4-(diethylamino)pyrimidine
Cat. No.:	B039787

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CAS Number: 116895-09-1

This technical guide provides a comprehensive overview of **2-Amino-6-chloro-4-(diethylamino)pyrimidine**, including its physicochemical properties, a plausible synthetic route, and potential applications based on the activities of structurally related compounds. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of pyrimidine chemistry and provides generalized protocols and conceptual frameworks relevant to researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A summary of the key quantitative data for **2-Amino-6-chloro-4-(diethylamino)pyrimidine** is presented below.

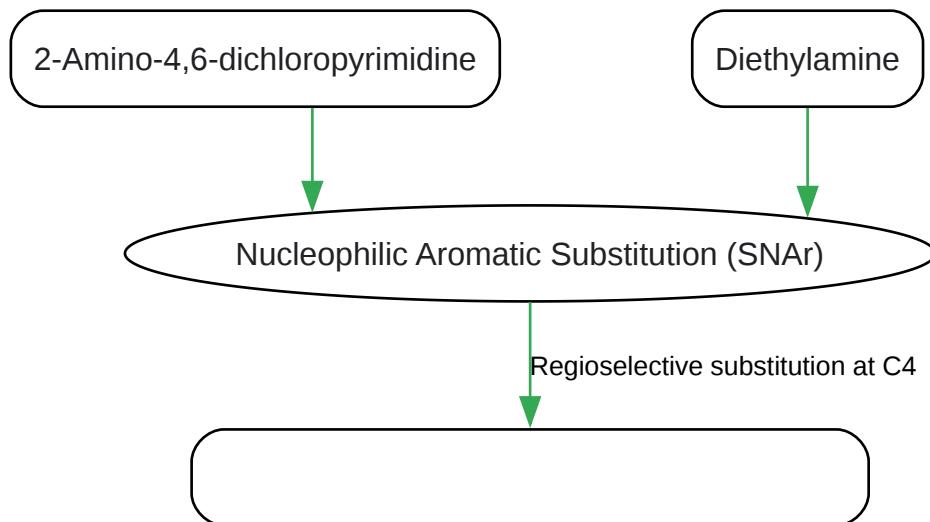
Property	Value	Reference
CAS Number	116895-09-1	[1] [2]
Molecular Formula	C ₈ H ₁₃ ClN ₄	[2]
Molecular Weight	200.67 g/mol	[2]
Appearance	Solid (predicted)	
Purity	>97% (as offered by commercial suppliers)	

Synthesis and Reactivity

The synthesis of **2-Amino-6-chloro-4-(diethylamino)pyrimidine** can be conceptually approached through the well-established reactivity of dichlorinated pyrimidine scaffolds. A plausible synthetic pathway involves the sequential nucleophilic aromatic substitution (SNAr) on a precursor such as 2-amino-4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of substituents. Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position.

Proposed Synthetic Workflow

A likely synthetic route would involve the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine. The diethylamine would act as a nucleophile, displacing one of the chloro groups. The reaction would likely proceed with regioselectivity for the C4 position.

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A proposed synthetic workflow for **2-Amino-6-chloro-4-(diethylamino)pyrimidine**.

General Experimental Protocol for Nucleophilic Aromatic Substitution on a Dichloropyrimidine

The following is a generalized protocol for the amination of a chloropyrimidine, which can be adapted for the synthesis of the title compound. Optimization of solvent, temperature, and reaction time may be necessary.

Materials:

- 2-Amino-4,6-dichloropyrimidine (1.0 eq.)
- Diethylamine (1.0-1.2 eq.)
- A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)
- Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4,6-dichloropyrimidine and the anhydrous solvent.
- Add the non-nucleophilic base to the stirred suspension.
- Add diethylamine dropwise to the reaction mixture at room temperature.
- The reaction mixture is then heated to a temperature ranging from 60 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired **2-Amino-6-chloro-4-(diethylamino)pyrimidine**.

Potential Applications and Biological Relevance

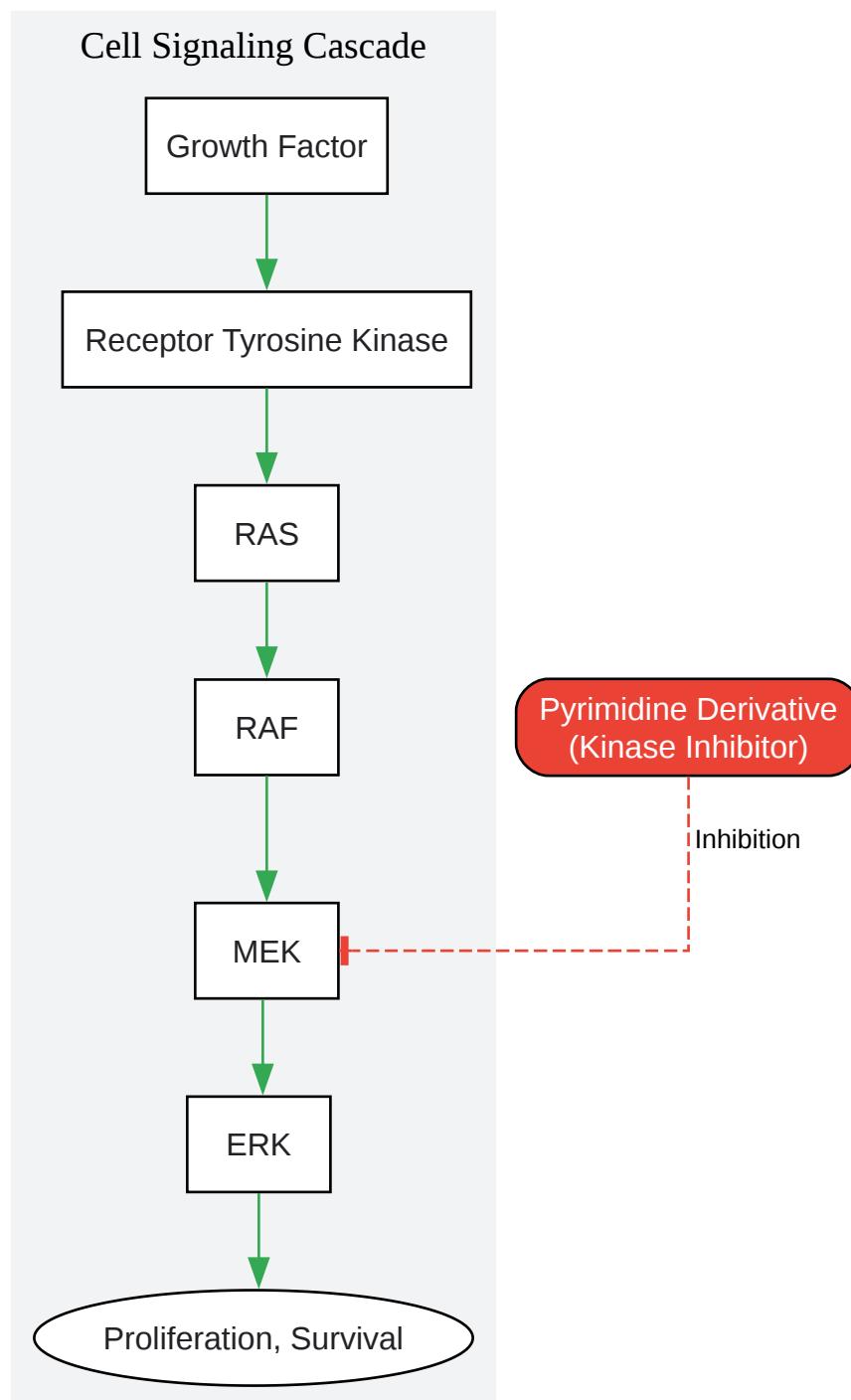
While specific biological activities for **2-Amino-6-chloro-4-(diethylamino)pyrimidine** are not extensively documented, the pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide range of therapeutic potential.

- Kinase Inhibition: Many substituted pyrimidines are known to act as inhibitors of various protein kinases, which are crucial targets in oncology. The 2-aminopyrimidine scaffold can form key hydrogen bonding interactions within the ATP-binding site of kinases.
- Antiviral Activity: The pyrimidine structure is fundamental to nucleobases, and as such, pyrimidine analogs can interfere with viral replication processes.^[3]
- Antimicrobial and Anti-inflammatory Properties: Various substituted pyrimidines have been reported to exhibit antibacterial, antifungal, and anti-inflammatory activities.^{[3][4]}

Given these precedents, **2-Amino-6-chloro-4-(diethylamino)pyrimidine** represents a valuable scaffold for further chemical modification and biological screening in drug discovery programs.

Hypothetical Signaling Pathway Inhibition

Based on the common role of pyrimidine derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway critical for cell proliferation, such as the MAPK/ERK pathway. The diagram below illustrates a conceptual model where a pyrimidine derivative blocks the action of a key kinase in this cascade.



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Hypothetical inhibition of the MEK kinase by a pyrimidine derivative.

Conclusion

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine with potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, its synthesis is feasible through standard organic chemistry methodologies. The structural motifs present in this molecule suggest that it could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further experimental validation of its synthesis and biological activity is warranted.

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